molecular formula C16H20N4O2 B11133114 N-(2-methoxyphenethyl)-3-(2-pyrimidinylamino)propanamide

N-(2-methoxyphenethyl)-3-(2-pyrimidinylamino)propanamide

Cat. No.: B11133114
M. Wt: 300.36 g/mol
InChI Key: UPHNGTRSNHCVMT-UHFFFAOYSA-N
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Description

N-(2-methoxyphenethyl)-3-(2-pyrimidinylamino)propanamide is a synthetic organic compound characterized by its unique structure, which includes a methoxyphenethyl group and a pyrimidinylamino group attached to a propanamide backbone. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenethyl)-3-(2-pyrimidinylamino)propanamide typically involves a multi-step process:

    Starting Materials: The synthesis begins with 2-methoxyphenethylamine and 2-chloropyrimidine.

    Formation of Intermediate: The 2-methoxyphenethylamine reacts with 2-chloropyrimidine under basic conditions to form an intermediate compound.

    Amidation Reaction: The intermediate is then subjected to an amidation reaction with 3-bromopropanoyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes:

    Catalysts: Use of specific catalysts to increase reaction efficiency.

    Solvents: Selection of appropriate solvents to facilitate the reactions.

    Purification: Implementation of purification techniques such as recrystallization or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenethyl)-3-(2-pyrimidinylamino)propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The pyrimidinyl ring can be reduced under specific conditions.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of reduced pyrimidinyl derivatives.

    Substitution: Formation of substituted amide derivatives.

Scientific Research Applications

N-(2-methoxyphenethyl)-3-(2-pyrimidinylamino)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(2-methoxyphenethyl)-3-(2-pyrimidinylamino)propanamide exerts its effects involves:

    Molecular Targets: Binding to specific proteins or enzymes in biological systems.

    Pathways: Modulation of signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxyphenethyl)-3-(2-pyridinylamino)propanamide: Similar structure but with a pyridinyl group instead of a pyrimidinyl group.

    N-(2-methoxyphenethyl)-3-(2-pyrimidinylamino)butanamide: Similar structure but with a butanamide backbone.

Uniqueness

N-(2-methoxyphenethyl)-3-(2-pyrimidinylamino)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C16H20N4O2

Molecular Weight

300.36 g/mol

IUPAC Name

N-[2-(2-methoxyphenyl)ethyl]-3-(pyrimidin-2-ylamino)propanamide

InChI

InChI=1S/C16H20N4O2/c1-22-14-6-3-2-5-13(14)7-11-17-15(21)8-12-20-16-18-9-4-10-19-16/h2-6,9-10H,7-8,11-12H2,1H3,(H,17,21)(H,18,19,20)

InChI Key

UPHNGTRSNHCVMT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)CCNC2=NC=CC=N2

Origin of Product

United States

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